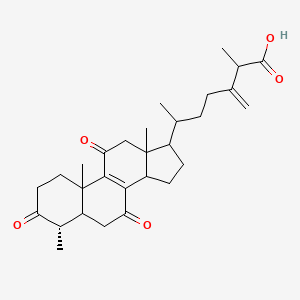

Antcin B

Description

Properties

Molecular Formula |

C29H40O5 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

2-methyl-3-methylidene-6-[(4S)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16?,17?,18-,19?,20?,21?,28?,29?/m0/s1 |

InChI Key |

DVORYMAGXQGBQK-BQPMOXFZSA-N |

Isomeric SMILES |

C[C@H]1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |

Canonical SMILES |

CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |

Synonyms |

antcin B |

Origin of Product |

United States |

Foundational & Exploratory

Antcin B: A Comprehensive Technical Guide on its Source and Natural Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin B is a naturally occurring steroid-like compound that has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Isolated from a rare and valuable medicinal mushroom, this triterpenoid has demonstrated compelling anti-cancer, anti-inflammatory, and other therapeutic properties in preclinical studies. This technical guide provides an in-depth overview of the primary natural source of this compound, its abundance in various contexts, detailed experimental methodologies for its isolation and quantification, and a visualization of its known signaling pathways.

Natural Source of this compound

The exclusive natural source of this compound is the medicinal mushroom Antrodia cinnamomea, also known by its synonymous names Antrodia camphorata and Taiwanofungus camphoratus.[1][2] This fungus is endemic to Taiwan and grows on the inner cavity of the endemic evergreen tree Cinnamomum kanehirae.[3] The fruiting bodies and mycelia of A. cinnamomea are rich sources of a variety of unique triterpenoids, with this compound being a prominent and bioactive constituent.[3][4]

Natural Abundance of this compound

The concentration of this compound in Antrodia cinnamomea can vary significantly depending on several factors, including the specific strain of the fungus (phenotype), the cultivation method employed, and the part of the fungus being analyzed (fruiting body vs. mycelium).

Abundance in Different Phenotypes and Cultivation Methods

Recent studies have highlighted that different phenotypes of A. cinnamomea (red, yellow, and white) exhibit varying levels of triterpenoids. The red phenotype (RAC) has been shown to possess a relatively higher content of triterpenoids compared to the yellow (YAC) and white (WAC) phenotypes. Furthermore, the cultivation method plays a crucial role in the yield of this compound. Solid-state culture has been found to produce significantly higher concentrations of this compound compared to submerged culture.

Table 1: Concentration of this compound in Antrodia cinnamomea under Different Conditions

| Fungal Part/Strain | Cultivation Method | Concentration of this compound | Reference |

| Red A. cinnamomea Mycelia | Solid-State Culture | 3.58 ± 0.19 µg/g | |

| Red A. cinnamomea Mycelia | Submerged Culture | Significantly lower than solid-state | |

| Disc-Cultured Fruiting Bodies | Disc Culture | 3.94 ± 0.18 mg/g |

Abundance in Different Strains of Fruiting Bodies

Analysis of different strains of A. cinnamomea fruiting bodies has also revealed variability in this compound content.

Table 2: Content of (R,S)-Antcin B in Fruiting Bodies of Different A. cinnamomea Strains (mg/g of EtOH extract)

| Strain | (R,S)-Antcin B Content (mg/g) |

| AC-3-9 | 22.3 ± 0.3 |

| AC-5-9 | 19.8 ± 0.3 |

| AC-7-9 | 20.4 ± 0.2 |

| AC-9-9 | 21.1 ± 0.2 |

Data adapted from a study on metabolite profiles of A. cinnamomea fruiting bodies harvested at nine months.

Experimental Protocols

The isolation and quantification of this compound from Antrodia cinnamomea typically involve solvent extraction followed by chromatographic and spectrometric analysis.

Extraction of Triterpenoids

A common method for extracting triterpenoids, including this compound, from A. cinnamomea involves the use of organic solvents.

-

Sample Preparation: Dried and powdered fruiting bodies or mycelia of A. cinnamomea are used as the starting material.

-

Solvent Extraction: The powdered sample is extracted with 95% ethanol or methanol. The extraction can be performed at room temperature with stirring or under reflux. The process is often repeated multiple times to ensure complete extraction.

-

Concentration: The resulting filtrate is concentrated under reduced pressure to yield a crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., Cosmosil 5C18-AR-II, 5 μm, 250 × 4.6 mm i.d.) is commonly employed.

-

Mobile Phase: A gradient elution is typically used, consisting of a mixture of water (often with 0.1% phosphoric acid or formic acid) and acetonitrile.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: The detection wavelength is often set at 210 nm or 254 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from authentic standards of this compound.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity for the identification and quantification of this compound.

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 column (e.g., Syncronis C18, 150 × 2.1 mm) is often used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common mobile phase.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor and product ion transitions for this compound are monitored.

Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells, particularly hepatocellular carcinoma, through the activation of both intrinsic and extrinsic pathways.

Apoptotic Signaling Pathway of this compound

The apoptotic effect of this compound is mediated by an increase in reactive oxygen species (ROS), which triggers a cascade of events leading to programmed cell death.

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Isolation and Quantification

The general workflow for isolating and quantifying this compound from its natural source involves a series of sequential steps.

Caption: General experimental workflow for this compound.

Conclusion

This compound, a key bioactive triterpenoid from Antrodia cinnamomea, exhibits significant therapeutic potential. Its natural abundance is highly dependent on the fungal strain and cultivation conditions, with solid-state culture of the red phenotype appearing to be a promising method for enhancing its yield. The well-established analytical techniques of HPLC and LC-MS/MS provide robust methods for the accurate quantification of this compound in various samples. A deeper understanding of its apoptotic signaling pathways further solidifies its potential as a lead compound in the development of novel anti-cancer therapies. This guide provides a foundational resource for researchers and professionals in the field of natural product drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and its ester derivative from Antrodia camphorata induce apoptosis in hepatocellular carcinoma cells involves enhancing oxidative stress coincident with activation of intrinsic and extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cultivation and Analysis of White Mutant Antrodia cinnamomea with Differing Carbon Sources from Solid and Submerged Culture [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Architecture of Antrodia cinnamomea's Triterpenoid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrodia cinnamomea, a rare medicinal fungus endemic to Taiwan, is a prolific producer of a diverse array of triterpenoids, which are the primary contributors to its significant pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-tumor effects.[1][2][3] This technical guide provides an in-depth exploration of the biosynthetic pathways responsible for producing these valuable secondary metabolites. It outlines the core mevalonate (MVA) pathway, the key enzymes involved, and strategies for enhancing triterpenoid yield through cultivation optimization and genetic engineering. Furthermore, this document furnishes detailed experimental protocols for the cultivation, extraction, purification, and analysis of A. cinnamomea triterpenoids, serving as a comprehensive resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Engine: The Mevalonate Pathway

In fungi, the biosynthesis of all isoprenoids, including triterpenoids, originates from the mevalonate (MVA) pathway.[1][4] This fundamental metabolic route constructs the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. These C5 units are sequentially condensed to form farnesyl pyrophosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce squalene, the 30-carbon linear precursor to all triterpenoids.

The subsequent critical steps involve the cyclization of squalene. Squalene epoxidase (SE) catalyzes the oxidation of squalene to form (S)-2,3-oxidosqualene. This epoxide is then cyclized by lanosterol synthase (LSS), a type of oxidosqualene cyclase, to form lanosterol, the foundational tetracyclic triterpenoid skeleton. From lanosterol, a cascade of enzymatic modifications, primarily driven by cytochrome P450 monooxygenases (CYP450s) like sterol 14α-demethylase (CYP51), generates the vast diversity of lanostane- and ergostane-type triterpenoids unique to A. cinnamomea.

References

- 1. Enhancement of Triterpenoid Synthesis in Antrodia cinnamomea through Homologous Expression of the Key Synthetic Pathway Genes AcLSS and AcERG4 [mdpi.com]

- 2. Addition of Vegetable Oil to Improve Triterpenoids Production in Liquid Fermentation of Medicinal Fungus Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Anti-Inflammatory Activity Relationship of Ergostanes and Lanostanes in Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome Analysis of Antrodia cinnamomea Mycelia from Different Wood Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Review of the Biological Activities of Antcin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the current understanding of this compound's mechanisms of action, focusing on its anti-cancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Biological Activities

This compound exhibits a spectrum of pharmacological effects, primarily centered around its ability to modulate key cellular signaling pathways involved in cell growth, inflammation, and viral replication.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Its anti-cancer activity is primarily attributed to the induction of apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers downstream signaling cascades leading to programmed cell death.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |

| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | [1] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |

| A549 | Lung Carcinoma | Lower cytotoxicity observed compared to GC376 | [2] |

Note: The exact IC50 values for this compound are part of a broader study on two compounds, with the range provided for both. Further specific dose-response studies on this compound are warranted.

Anti-Inflammatory Activity

This compound and its related compounds, such as Antcin K, have been shown to possess potent anti-inflammatory properties. This activity is mediated through the inhibition of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways, most notably the NF-κB and PI3K/Akt pathways.

Table 2: Anti-Inflammatory Effects of Antcin Compounds

| Compound | Effect | Target Cytokines/Mediators | Signaling Pathway(s) | Citation |

| Antcin K | Dose-dependent inhibition of pro-inflammatory cytokine production | TNF-α, IL-1β, IL-6, IL-8 | FAK/PI3K/AKT, NF-κB | [3] |

| This compound | - | - | - | Data on specific cytokine inhibition percentages for this compound is limited in the reviewed literature. |

Studies on the closely related Antcin K demonstrate a significant dose-dependent reduction in the levels of TNF-α, IL-1β, and IL-8 in human rheumatoid synovial fibroblasts. This suggests a similar potential for this compound in mitigating inflammatory responses.

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound, particularly against SARS-CoV-2. It has been identified as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme crucial for viral replication.

Table 3: Antiviral Activity of this compound

| Virus | Target | Concentration | % Inhibition | Citation |

| SARS-CoV-2 | 3CLpro | 20 µM | 96.39% |

This significant inhibitory activity suggests that this compound could be a promising candidate for the development of novel antiviral therapeutics.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting and modulating critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In normal physiological conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory cytokines. Antcin compounds have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. Studies on Antcin K have demonstrated its ability to inhibit the phosphorylation of key components of this pathway, suggesting a similar mechanism for this compound in controlling cell growth and survival.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Antcin compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications (e.g., phosphorylation).

-

Cell Lysis and Protein Quantification: Treat cells with this compound and/or a pro-inflammatory stimulus (e.g., LPS, TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the protein expression levels.

Luciferase Reporter Assay for NF-κB Activity

This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.

-

Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using specific substrates for each enzyme.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold induction of NF-κB activity is calculated relative to the unstimulated control.

Conclusion and Future Directions

This compound is a promising natural compound with a compelling profile of anti-cancer, anti-inflammatory, and antiviral activities. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt underscores its therapeutic potential. While the existing data is encouraging, further research is necessary to fully elucidate its mechanisms of action and to establish a more comprehensive quantitative understanding of its effects. Specifically, detailed dose-response studies for its anti-inflammatory and cytotoxic activities against a broader range of cancer cell lines are warranted. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their future investigations of this remarkable molecule. The continued exploration of this compound and its derivatives may lead to the development of novel and effective therapeutic agents for a variety of human diseases.

References

- 1. Antcin K suppresses proinflammatory cytokines expression via the PI3K, Akt and NF-κB pathways in human gingival fibroblasts: implications for periodontitis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antcin-B, a phytosterol-like compound from Taiwanofungus camphoratus inhibits SARS-CoV-2 3-chymotrypsin-like protease (3CLPro) activity in silico and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Antcin B: A Technical Guide for Researchers

An In-depth Exploration of the Pharmacological Mechanisms of a Promising Natural Compound

Introduction

Antcin B, a steroid-like compound isolated from the medicinal mushroom Taiwanofungus camphoratus, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, with a focus on its anticancer and antiviral properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Molecular Targets and Mechanisms of Action

This compound exerts its biological effects by interacting with a range of molecular targets, leading to the modulation of critical cellular processes. The primary mechanisms identified to date include the induction of apoptosis in cancer cells and the inhibition of viral proteases.

Anticancer Activity: Induction of Apoptosis in Hepatocellular Carcinoma

This compound has been demonstrated to be a potent inducer of apoptosis in hepatocellular carcinoma (HCC) cells, such as the HepG2 cell line. This process is multifaceted and involves the activation of both the intrinsic and extrinsic apoptotic pathways, driven by the generation of reactive oxygen species (ROS).

Key Molecular Events in this compound-Induced Apoptosis:

-

ROS Generation and Oxidative Stress: this compound treatment leads to an increase in intracellular ROS, a key trigger for apoptosis. This oxidative stress is mediated, at least in part, by the activation of NADPH oxidase.

-

Mitochondrial Pathway (Intrinsic): The increase in ROS disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins. Specifically, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Death Receptor Pathway (Extrinsic): this compound has been shown to increase the expression of Fas and Fas ligand (FasL), key components of the extrinsic apoptotic pathway.

-

Caspase Activation: Both the intrinsic and extrinsic pathways converge on the activation of a cascade of caspases. This compound treatment results in the activation of initiator caspases-8 and -9, and the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.

Antiviral Activity: Inhibition of SARS-CoV-2 3CL Protease

This compound has shown significant potential as an antiviral agent through its potent inhibition of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro).[1][2][3][4][5] This viral enzyme is essential for the replication of the virus, making it a prime target for antiviral therapies.

Mechanism of 3CLpro Inhibition:

-

Direct Binding: Molecular docking and in vitro enzymatic assays have confirmed that this compound directly binds to the active site of 3CLpro.

-

Key Interactions: The binding is stabilized by a network of hydrogen bonds, hydrophobic interactions, and a salt bridge with key amino acid residues in the 3CLpro active site, including Leu141, Asn142, His163, and Glu166.

-

Inhibition of Proteolytic Activity: By occupying the active site, this compound blocks the protease's ability to cleave the viral polyprotein, thereby halting the viral replication cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the molecular targets of this compound.

| Target | Parameter | Value | Cell Line/System | Reference |

| SARS-CoV-2 3CLpro | % Inhibition (at 20 µM) | 96.39% | In vitro enzymatic assay | |

| SARS-CoV-2 3CLpro | Binding Energy | -9.3 kcal/mol | In silico docking | |

| Hepatocellular Carcinoma | IC50 | Not explicitly stated for this compound | HepG2 | |

| (Related Compound: Tomatine) | (IC50) | (3.6 ± 1.2 µM) | (HepG2) |

Note: While the primary literature confirms the potent apoptotic effect of this compound on HepG2 cells, a specific IC50 value was not provided in the reviewed sources. The IC50 of a related compound, tomatine, is provided for context.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its analogs.

Figure 1: this compound-induced apoptosis signaling pathway in hepatocellular carcinoma cells.

References

- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antcin-B, a phytosterol-like compound from Taiwanofungus camphoratus inhibits SARS-CoV-2 3-chymotrypsin-like protease (3CLPro) activity in silico and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antcin-B, a phytosterol-like compound from Taiwanofungus camphoratus inhibits SARS-CoV-2 3-chymotrypsin-like protease (3CLPro) activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Antcin B: A Technical Overview of Preclinical Pharmacokinetic and Bioavailability Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data on the pharmacokinetics and bioavailability of Antcin B. It is important to note that, to date, no comprehensive in vivo pharmacokinetic studies have been published for this compound. The information presented herein is based on in silico predictions and data from related compounds.

Introduction

This compound is a steroid-like triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. A thorough understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent. This technical guide provides a summary of the existing preclinical data related to the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound, alongside relevant experimental methodologies and associated signaling pathways.

Predicted Pharmacokinetic Properties of this compound

Currently, the pharmacokinetic assessment of this compound is primarily based on computational (in silico) ADMET predictions. These models suggest that this compound possesses favorable drug-like properties.

| Property Domain | Predicted Characteristic | Source |

| Absorption | Predicted to be absorbed by the human intestine. | [1] |

| Drug-likeness | Favorable drug-likeness score (0-1 range). | |

| Toxicity | Predicted to be non-mutagenic (AMES test) and non-carcinogenic. Low toxicity risks. | [1] |

| Solubility | Moderate solubility predicted. |

Experimental Protocols

While specific in vivo pharmacokinetic studies for this compound are not available, the following sections detail the generalized methodologies for key in vitro experiments that have been cited in the context of this compound and related compounds.

Cell Viability (MTT) Assay

This assay is crucial for determining the cytotoxic potential of a compound and for selecting appropriate concentrations for further in vitro studies.

Objective: To assess the effect of this compound on the viability of cultured cells.

Methodology:

-

Cell Culture: Human cell lines (e.g., A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, typically DMSO) for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the viability of the control-treated cells.

Caco-2 Permeability Assay

This assay is the industry standard for predicting the intestinal absorption of drug candidates.

Objective: To evaluate the intestinal permeability of this compound using an in vitro model of the intestinal epithelium.

Methodology:

-

Caco-2 Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.

-

Transport Experiment (Apical to Basolateral):

-

The culture medium is replaced with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

This compound is added to the apical (AP) chamber, representing the intestinal lumen.

-

Samples are collected from the basolateral (BL) chamber, representing the blood, at various time points.

-

-

Transport Experiment (Basolateral to Apical):

-

To assess active efflux, this compound is added to the BL chamber, and samples are collected from the AP chamber.

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

-

Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Signaling Pathways Modulated by Related Compounds

While the specific signaling pathways modulated by this compound are still under investigation, studies on related triterpenoids from Antrodia cinnamomea, such as Antcin K and Antrocin, have provided insights into their mechanisms of action.

Caption: PI3K/Akt/mTOR and NF-κB signaling pathway inhibited by Antcin K in chondrosarcoma cells.

Caption: Signaling pathways modulated by Antrocin in prostate cancer cells.

Distinction between this compound and Antrodin B

It is imperative to distinguish this compound from Antrodin B, another compound isolated from Antrodia cinnamomea. While both originate from the same source, they are distinct chemical entities. A 2010 study by Liu et al. developed an LC-MS/MS method for the pharmacokinetic analysis of antrodin B and C in rat plasma. This study should not be extrapolated to infer the pharmacokinetic properties of this compound.

Conclusion and Future Directions

The current understanding of this compound's pharmacokinetics and bioavailability is in its nascent stages, relying heavily on computational predictions. These predictions are encouraging, suggesting favorable drug-like properties. However, to advance the clinical development of this compound, comprehensive in vivo pharmacokinetic studies are essential. Future research should focus on:

-

Performing single- and multiple-dose pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.

-

Determining the absolute bioavailability of this compound through intravenous and oral administration studies.

-

Investigating the metabolic pathways of this compound and identifying its major metabolites.

-

Conducting tissue distribution studies to understand its accumulation in target organs.

Such data are critical for establishing appropriate dosing regimens and ensuring the safety and efficacy of this compound in future clinical trials.

References

Antcin B: A Potent Inducer of Apoptosis and Cell Cycle Arrest in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a promising natural compound with potent anticancer activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in inducing apoptosis and cell cycle arrest in cancer cells. We consolidate quantitative data from multiple studies, present detailed experimental protocols for key assays, and visualize complex signaling pathways and workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Antrodia cinnamomea, a parasitic fungus native to Taiwan, has a long history of use in traditional medicine for treating a variety of ailments, including cancer.[1] Modern scientific investigations have identified a class of triterpenoids, known as antcins, as major bioactive constituents responsible for its therapeutic effects.[1] Among these, this compound has demonstrated significant cytotoxicity against various cancer cell lines, primarily through the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).[1][2] Understanding the precise molecular pathways targeted by this compound is crucial for its development as a potential anticancer agent.

Role of this compound in Apoptosis

This compound orchestrates apoptosis in cancer cells through a multi-pronged approach, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] A key event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS), which acts as a critical upstream signaling molecule.

Signaling Pathways

Intrinsic Pathway: this compound treatment leads to an increase in intracellular ROS levels, which in turn triggers mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, an initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP).

The regulation of the intrinsic pathway is tightly controlled by the Bcl-2 family of proteins. This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby shifting the balance towards apoptosis.

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. This compound treatment has been observed to increase the expression of Fas and Fas ligand (FasL). The engagement of Fas by FasL leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the death-inducing signaling complex (DISC). This proximity induces the auto-activation of caspase-8, another initiator caspase. Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Role of ROS: The generation of ROS appears to be a pivotal event in this compound-induced apoptosis. Studies have shown that antioxidants can attenuate this compound-induced apoptosis, highlighting the critical role of oxidative stress in this process. This compound has been reported to induce ROS production through the activation of NADPH oxidase.

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data on Apoptosis

The following tables summarize the quantitative effects of this compound on various apoptotic markers in different cancer cell lines.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Assay |

| Huh-7 | EACG | 50.33 µg/ml | 48 | MTT |

| HepG2 | EACG | 8.35 µg/ml | 48 | MTT |

| Huh-7 | EAC | 245.40 µg/ml | 48 | MTT |

| HepG2 | EAC | 51.93 µg/ml | 48 | MTT |

| A549 | This compound | 5-80 | 24, 48, 72 | MTT |

EACG and EAC are extracts of Antrodia cinnamomea cocultivated with ginger and without, respectively, which contain this compound.

Table 2: Effect of this compound on Apoptotic Cell Population (Sub-G1 Phase)

| Cell Line | This compound Conc. (µM) | % of Sub-G1 Cells | Incubation Time (h) |

| HepG2 | 100 | Increased | Not Specified |

| Hep 3B | 80 | Increased | 24 |

| Hep 3B | 100 | Increased | 24 |

| Hep 3B | 125 | Increased | 24 |

**

Table 3: Effect of this compound on Caspase Activity

| Cell Line | This compound Conc. (µM) | Caspase Activated | Fold Increase |

| HepG2 | Not Specified | Caspase-2 | Increased |

| HepG2 | Not Specified | Caspase-3 | Increased |

| HepG2 | Not Specified | Caspase-8 | Increased |

| HepG2 | Not Specified | Caspase-9 | Increased |

**

Role of this compound in Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by causing cell cycle arrest, primarily at the G2/M phase. This prevents cells from entering mitosis and undergoing cell division.

Signaling Pathways

The precise mechanisms by which this compound induces G2/M arrest are still being elucidated, but it is known to involve the modulation of key cell cycle regulatory proteins. Cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, are essential for the progression through different phases of the cell cycle. The G2/M transition is primarily controlled by the CDK1/Cyclin B1 complex. This compound may exert its effect by downregulating the expression of Cyclin B1, thereby inhibiting the activity of the CDK1/Cyclin B1 complex and preventing entry into mitosis. The tumor suppressor protein p53 and its downstream target p21 also play a crucial role in cell cycle checkpoints. It is plausible that this compound could activate the p53 pathway, leading to the upregulation of p21, which can inhibit CDK activity and cause cell cycle arrest.

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Quantitative Data on Cell Cycle Arrest

Table 4: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Conc. (µM) | % Cells in G2/M Phase | Incubation Time (h) |

| T24 | Concentration-dependent | Increased | Not Specified |

**

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on apoptosis and the cell cycle.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5-200 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the viability assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described previously.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A.

-

Incubate for 30 minutes at 37°C.

-

Add PI solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a potent natural compound that induces apoptosis and cell cycle arrest in cancer cells through the modulation of multiple signaling pathways. Its ability to trigger both intrinsic and extrinsic apoptotic pathways, coupled with its induction of ROS, makes it a promising candidate for further investigation in cancer therapy. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and to advance its development as a novel anticancer agent. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in a preclinical setting.

References

Antcin B: Unraveling the Anti-inflammatory Mechanisms of a Promising Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcins, a class of ergostane-type triterpenoids isolated from the medicinal mushroom Antrodia cinnamomea, have garnered significant attention for their diverse pharmacological activities. While extensive research has elucidated the anti-inflammatory mechanisms of several members of the Antcin family, such as Antcin A and Antcin K, the specific pathways through which Antcin B exerts its anti-inflammatory effects remain less characterized. This technical guide provides a comprehensive overview of the known anti-inflammatory mechanisms of major Antcins as a framework for understanding the potential modes of action of this compound. It also presents available comparative data and details the experimental protocols crucial for advancing research in this area.

While direct and detailed studies on the anti-inflammatory mechanism of this compound are limited, the well-documented pathways of its structural analogs offer valuable insights. Research on related Antcins, particularly Antcin A and Antcin K, has revealed multifaceted anti-inflammatory actions, primarily through the modulation of key signaling cascades such as NF-κB, MAPK, and PI3K/Akt, as well as the inhibition of the NLRP3 inflammasome.[1][2][3][4][5] A comparative study has shown that unlike Antcin A, this compound does not exert its effects by mimicking glucocorticoids, indicating a distinct mechanism of action.

This document synthesizes the current understanding of Antcin-mediated anti-inflammatory effects, providing a foundation for future investigations aimed at specifically delineating the therapeutic potential and molecular targets of this compound.

Core Anti-inflammatory Signaling Pathways of Antcins

The anti-inflammatory properties of Antcins are attributed to their ability to interfere with pro-inflammatory signaling pathways. The following sections detail the key mechanisms identified for prominent Antcins, which may serve as a predictive framework for this compound.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several Antcins, notably Antcin K, have been shown to potently inhibit this pathway.

The inhibitory action of Antcin K on the NF-κB pathway involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This stabilization of IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.

Below is a diagram illustrating the inhibitory effect of Antcin K on the NF-κB signaling pathway.

Figure 1: Hypothesized inhibition of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of external stimuli, leading to inflammation and apoptosis. Antrocin, a related compound, has been shown to inhibit the phosphorylation of p38, JNK, and Erk1/2. By downregulating the activation of these key kinases, Antcins can suppress the downstream production of inflammatory mediators.

The diagram below illustrates the points of inhibition within the MAPK signaling cascade by Antcins.

Figure 2: Hypothesized inhibition of the MAPK pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and inflammation. Antcin K has been demonstrated to suppress the phosphorylation of key components of this pathway, including p85 (the regulatory subunit of PI3K) and Akt. This inhibition leads to a downstream reduction in the activation of mTOR and NF-κB, further contributing to its anti-inflammatory effects.

The following diagram depicts the inhibitory action of Antcin K on the PI3K/Akt pathway.

Figure 3: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The medicinal fungus Antrodia cinnamomea has been shown to suppress inflammation by inhibiting the NLRP3 inflammasome. This action is crucial in mitigating inflammatory responses in various pathological conditions.

The diagram below illustrates the inhibition of the NLRP3 inflammasome.

Figure 4: Hypothesized inhibition of the NLRP3 inflammasome by this compound.

Glucocorticoid Receptor (GR) Mimicking

A unique anti-inflammatory mechanism has been identified for Antcin A, which involves mimicking glucocorticoids. Antcin A can bind to the cytosolic glucocorticoid receptor, leading to its translocation into the nucleus and subsequent regulation of inflammatory gene expression. However, a comparative study of five major Antcins (A, B, C, H, and K) revealed that only Antcin A induced the nuclear migration of the glucocorticoid receptor. This suggests that this compound does not share this particular anti-inflammatory pathway.

The following diagram illustrates the glucocorticoid-mimicking mechanism of Antcin A.

Figure 5: Glucocorticoid-mimicking mechanism of Antcin A.

Quantitative Data Summary

Table 1: Effect of Antcin K on Pro-inflammatory Cytokine Expression in Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

| Cytokine | Treatment | Concentration (µM) | Inhibition (%) |

| TNF-α | Antcin K | 10 | Significant |

| IL-1β | Antcin K | 10 | Significant |

| IL-8 | Antcin K | 10 | Significant |

Table 2: Effect of Antcin K on NF-κB Activation in RASFs

| Assay | Treatment | Concentration (µM) | Result |

| NF-κB p65 phosphorylation | Antcin K | 0.3 - 10 | Dose-dependent reduction |

| NF-κB Luciferase Activity | Antcin K | 0.3 - 10 | Dose-dependent reduction |

Table 3: Comparative Effect of Antcins on Glucocorticoid Receptor (GR) Nuclear Translocation in A549 cells

| Compound | Concentration (µM) | GR Nuclear Translocation |

| Antcin A | 10 | Yes |

| This compound | Not specified | No |

| Antcin C | Not specified | No |

| Antcin H | Not specified | No |

| Antcin K | Not specified | No |

Experimental Protocols

To facilitate further research into the anti-inflammatory mechanisms of this compound, this section provides detailed methodologies for key experiments commonly employed in this field.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line) for general inflammation studies.

-

Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) for arthritis models.

-

A549 (human lung carcinoma cell line) for glucocorticoid receptor studies.

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Western Blot Analysis for Signaling Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., IκBα, p65, ERK, JNK, p38, Akt).

-

Procedure:

-

After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB Luciferase Reporter Assay

-

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

-

Procedure:

-

Cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase internal control plasmid using a suitable transfection reagent.

-

After 24 hours, cells are treated with this compound and stimulated with an inflammatory agent.

-

Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in cell culture supernatants or serum samples.

-

Procedure:

-

Culture supernatants or serum samples are collected after treatment.

-

The concentration of the target cytokine is determined using a commercially available ELISA kit according to the manufacturer's instructions.

-

The absorbance is measured at 450 nm using a microplate reader.

-

A standard curve is generated to calculate the cytokine concentration in the samples.

-

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

-

Objective: To determine if this compound induces the translocation of the GR from the cytoplasm to the nucleus.

-

Procedure:

-

Cells are grown on coverslips and treated with this compound or a positive control (e.g., dexamethasone).

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Cells are incubated with a primary antibody against the GR, followed by a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI.

-

The subcellular localization of the GR is visualized using a fluorescence microscope.

-

Conclusion and Future Directions

The existing body of research strongly supports the anti-inflammatory potential of Antcins, with well-defined mechanisms for Antcin A and Antcin K. While direct evidence for this compound's anti-inflammatory action is currently lacking, the established pathways of its congeners provide a solid foundation for future investigations. The comparative data indicating that this compound does not mimic glucocorticoids suggests that it may operate through other common anti-inflammatory pathways, such as the inhibition of NF-κB, MAPK, or the NLRP3 inflammasome.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Systematic screening of this compound's effects on key inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-1β, IL-6) in relevant cellular models (e.g., LPS-stimulated macrophages).

-

In-depth investigation of the impact of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways using the experimental protocols outlined in this guide.

-

Evaluation of this compound's ability to inhibit the NLRP3 inflammasome.

-

In vivo studies using animal models of inflammation to validate the in vitro findings and assess the therapeutic efficacy of this compound.

By undertaking these focused research efforts, the scientific community can unlock the full therapeutic potential of this compound as a novel anti-inflammatory agent.

References

- 1. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. researchgate.net [researchgate.net]

- 5. Antcin K inhibits chondrosarcoma motility by reducing MMP‑7 expression via downregulation of the PI3K, Akt, mTOR and NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Antcin B: A Technical Overview of its Antiviral Activity Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing global health challenge posed by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the exploration of novel antiviral agents. Antcin B, a triterpenoid isolated from the medicinal mushroom Taiwanofungus camphoratus, has emerged as a promising candidate due to its demonstrated antiviral properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's activity against SARS-CoV-2, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these findings.

Core Antiviral Mechanisms of this compound

Current research indicates that this compound exerts its antiviral effects against SARS-CoV-2 through a dual mechanism targeting both viral and host components:

-

Inhibition of SARS-CoV-2 3-Chymotrypsin-like Protease (3CLpro) : The 3CL protease is a critical enzyme for SARS-CoV-2 replication, responsible for cleaving the viral polyproteins into functional units.[1][2] this compound has been shown to be a potent inhibitor of 3CLpro, thereby disrupting the viral life cycle.[2][3]

-

Downregulation of Angiotensin-Converting Enzyme 2 (ACE2) : ACE2 is the primary host cell receptor that SARS-CoV-2 utilizes for entry into human cells.[1] Studies have demonstrated that this compound can significantly reduce the protein expression of ACE2 in human epithelial cells, thus limiting the virus's ability to infect host cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on the efficacy and cytotoxicity of this compound.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Targets

| Target | Assay Type | Concentration | % Inhibition | Positive Control | % Inhibition (Control) | Reference |

| SARS-CoV-2 3CLpro | Enzymatic Assay | 20 µM | 96.39% | GC376 | 96.72% | |

| ACE2 Protein Level | ELISA | 20 µM | ~62.4% | - | - |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Concentration | Cell Viability | Exposure Time | Reference |

| HT-29 | MTT Assay | 20 µM | >90% | 48 h | |

| HT-29 | MTT Assay | 40 µM | ~85.48% | 48 h | |

| A549 | MTT Assay | up to 80 µM | Not specified, but stated to have lower toxicity than GC376 | 24, 48, 72 h |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

SARS-CoV-2 3CLpro Inhibition Assay (Enzymatic)

-

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 3CLpro.

-

Methodology: A fluorescence resonance energy transfer (FRET)-based assay is commonly used.

-

Recombinant SARS-CoV-2 3CLpro is incubated with this compound at a specified concentration (e.g., 20 µM) for a defined period at room temperature.

-

A fluorogenic substrate peptide that is specifically cleaved by 3CLpro is added to initiate the reaction.

-

The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of this compound to that of a control (without inhibitor). GC376, a known 3CLpro inhibitor, is often used as a positive control.

-

ACE2 Protein Expression Analysis

-

Objective: To determine the effect of this compound on the expression levels of the ACE2 receptor in host cells.

-

Methodologies:

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Human epithelial cells (e.g., HT-29) are treated with this compound at various concentrations for a specified duration (e.g., 48 hours).

-

Cell lysates are prepared, and the total protein concentration is determined.

-

A commercially available ACE2 ELISA kit is used to quantify the amount of ACE2 protein in the cell lysates, following the manufacturer's instructions.

-

-

Western Blotting:

-

Cells are treated with this compound as described for the ELISA.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for ACE2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative ACE2 expression levels, often normalized to a loading control like GAPDH.

-

-

Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of this compound on host cells.

-

Methodology:

-

Cells (e.g., HT-29 or A549) are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

After the treatment period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Dual Mechanism of Action against SARS-CoV-2

Caption: this compound's dual inhibitory action on SARS-CoV-2 viral protease and host cell receptor.

Diagram 2: Experimental Workflow for 3CLpro Inhibition Assay

Caption: Workflow for determining the enzymatic inhibition of SARS-CoV-2 3CLpro by this compound.

Diagram 3: Postulated Anti-inflammatory Signaling Pathway of this compound

While direct evidence for this compound's modulation of specific inflammatory pathways in the context of SARS-CoV-2 is still emerging, based on the known anti-inflammatory properties of related Antcins, a potential mechanism involves the inhibition of the NF-κB pathway.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound to reduce inflammation.

Conclusion

This compound demonstrates significant potential as an antiviral agent against SARS-CoV-2, operating through the dual mechanisms of inhibiting the essential viral 3CL protease and downregulating the host's ACE2 receptor. The quantitative data from in vitro studies are promising, although further research is required to determine its efficacy in vivo and to fully elucidate its impact on host inflammatory signaling pathways. The experimental protocols outlined provide a foundation for future research and drug development efforts centered on this promising natural compound.

References

Methodological & Application

Application Note: Extraction and Purification of Antcin B from Antrodia cinnamomea

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antrodia cinnamomea is a medicinal mushroom native to Taiwan, renowned for its diverse bioactive compounds, including ergostane-type triterpenoids.[1][2] Among these, Antcin B has garnered significant attention for its potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[3][4] The effective isolation and purification of this compound are critical for pharmacological studies and potential therapeutic development. This document provides detailed protocols for the extraction of this compound from A. cinnamomea mycelia or fruiting bodies, followed by multi-step purification using column chromatography and High-Performance Liquid Chromatography (HPLC). Additionally, it summarizes quantitative data on this compound yields and outlines its known apoptotic signaling pathway.

Part 1: Extraction Protocols

The initial step involves extracting crude triterpenoids from the fungal material. Organic solvent extraction is the most common method.[1]

Protocol 1.1: Ethanol Extraction of Triterpenoids

This protocol is adapted from methods described for extracting triterpenoids from dried A. cinnamomea.

Materials:

-

Dried and powdered A. cinnamomea fruiting bodies or mycelia

-

95% Ethanol (EtOH)

-

Reflux apparatus or orbital shaker

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Methodology:

-

Preparation: Weigh the desired amount of dried, powdered A. cinnamomea material.

-

Extraction:

-

Suspend the powder in 95% ethanol (e.g., a 1:10 to 1:20 solid-to-liquid ratio).

-

Perform the extraction using one of the following methods:

-

Heat Reflux: Extract under reflux for 3 hours. Repeat the extraction process twice to ensure efficiency.

-

Agitation: Agitate the mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

-

-

-

Filtration: After extraction, filter the mixture through filter paper to separate the ethanolic extract from the solid fungal residue. Combine the filtrates if multiple extractions were performed.

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at approximately 50°C to yield the crude extract residue.

-

Storage: Store the dried crude extract at 4°C for subsequent purification.

Part 2: Purification Protocols

A multi-step chromatographic approach is typically required to isolate this compound from the complex crude extract.

Protocol 2.1: Initial Purification by Column Chromatography

This step aims to fractionate the crude extract and enrich the triterpenoid fraction containing this compound. Macroporous resin and silica gel chromatography are commonly employed.

Materials:

-

Crude A. cinnamomea extract

-

AB-8 macroporous adsorption resin

-

Silica gel (e.g., 70-230 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, acetone, ethyl acetate (EA), methanol (MeOH), ethanol (EtOH), deionized water

-

Fraction collector

Methodology:

-

Macroporous Resin Chromatography:

-

Dissolve the crude extract in water or an ethanol-water mixture.

-

Load the solution onto a pre-equilibrated AB-8 macroporous resin column.

-

Wash the column with deionized water to remove polar impurities like polysaccharides.

-

Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 40%, 80%, and 100% ethanol). Triterpenoids, including this compound, typically elute in the higher ethanol fractions (80-100%).

-

Collect the fractions and concentrate them using a rotary evaporator.

-

-

Silica Gel Chromatography:

-

Apply the enriched triterpenoid fraction from the previous step onto a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity. A common system is n-hexane-acetone or n-hexane-ethyl acetate. For example, elute with a stepwise gradient of n-hexane-acetone from 19:1 to 14:6.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing this compound based on the analysis.

-

Protocol 2.2: High-Purity Purification by Preparative HPLC

The final purification step to obtain high-purity this compound is performed using semi-preparative or preparative HPLC.

Materials:

-

This compound-enriched fraction from column chromatography

-

Preparative HPLC system with a suitable detector (e.g., PDA or UV)

-

Reversed-phase C18 column (e.g., Cosmosil 5C18-AR-II or equivalent)

-

HPLC-grade solvents: Methanol (MeOH) or Acetonitrile (ACN), and water

-

Optional: 0.1% Trifluoroacetic acid (TFA) or Formic acid in the mobile phase

Methodology:

-

Sample Preparation: Dissolve the this compound-enriched fraction in a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is a gradient of methanol and water or acetonitrile and water. An example gradient could be 40–100% ACN over 50 minutes.

-

Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 1.0 mL/min for analytical scale, higher for preparative).

-

Detection: Monitor the elution at a suitable wavelength, such as 210 nm or 254 nm.

-

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound, as determined by a standard or previous analytical runs.

-

Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Solvent Removal: Lyophilize or use a rotary evaporator to remove the HPLC solvent and obtain pure this compound.

Part 3: Quantitative Data Summary

The yield of this compound can vary significantly based on the source of A. cinnamomea (wild vs. cultivated) and the cultivation method. Solid-state fermentation is often noted for higher triterpenoid production compared to submerged fermentation.

| Compound | Source/Cultivation Method | Concentration / Yield | Reference |

| This compound | Red A. cinnamomea (Solid-State Culture) | 3.58 ± 0.19 µg/g | |

| This compound | Red A. cinnamomea (Submerged Culture) | >100 times lower than solid-state | |

| Crude Extract | Dried Mycelium (95% Alcohol Extraction) | 60 g from 1305.3 g of mycelium |

Part 4: Visualized Experimental Workflow

The overall process from raw material to purified this compound can be visualized as a sequential workflow.

References

Application Note: Quantitative Determination of Antcin B in Biological Matrices using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of Antcin B in biological matrices, such as plasma and cell lysates. This compound, a potent triterpenoid from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest for its pharmacological activities. This method provides the necessary precision, accuracy, and linearity for pharmacokinetic studies, drug metabolism research, and preclinical development of this compound.

Introduction

This compound is a bioactive ergostane-type triterpenoid isolated from Antrodia cinnamomea, a fungus highly valued in traditional medicine. It has demonstrated significant anti-cancer properties, notably by inducing apoptosis in various cancer cell lines.[1][2][3] Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity for the quantitative analysis of small molecules in complex biological fluids.[4][5] This document provides a detailed protocol for the determination of this compound using a validated HPLC-MS/MS method.

Experimental Protocols

Sample Preparation

a) Plasma Samples

A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from plasma.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Diazepam, 1 µg/mL in methanol).

-

Add 500 µL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 70:30, v/v).

-

Vortex for 1 minute and transfer to an autosampler vial for HPLC-MS/MS analysis.

b) Cell Lysate Samples

Protein precipitation is used to extract this compound from cell lysates.

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

To 100 µL of cell lysate, add 20 µL of internal standard (IS) working solution.

-